4,4'-Trimethylenedipyridine is an organic compound characterized by its linear structure, which features a central propane chain flanked by two pyridine rings. The molecular formula is , and it has a molecular weight of approximately 214.26 g/mol. Each pyridine ring contains a nitrogen atom within a six-membered aromatic structure, providing two electron-donating centers that can coordinate with metal ions, making this compound of interest in coordination chemistry and material science .
The chemical reactivity of 4,4'-Trimethylenedipyridine primarily involves its ability to form coordination complexes with various metal ions. For instance, reactions with divalent metal halides, such as zinc chloride or bromide, yield coordination complexes like and similar structures . The compound has also been utilized in the synthesis of metal-organic frameworks (MOFs), demonstrating its versatility in forming complex structures under hydrothermal conditions .
Several synthesis methods for 4,4'-Trimethylenedipyridine have been documented:
4,4'-Trimethylenedipyridine has several notable applications:
Interaction studies involving 4,4'-Trimethylenedipyridine focus on its coordination properties with various metal ions. These studies reveal how the flexibility of the trimethylene linker influences the structure and stability of the resulting coordination polymers. For example, interactions with zinc ions have been shown to yield novel hybrid networks that exhibit unique structural properties . Further research is needed to explore its interactions with other biologically relevant molecules.
Several compounds share structural similarities with 4,4'-Trimethylenedipyridine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
2,2'-Bipyridine | Bidentate ligand | Forms stable chelate complexes; widely used in catalysis. |
1,10-Phenanthroline | Bidentate ligand | Stronger chelation properties; used in metal ion detection. |
4,4'-Bipyridine | Linear dipyridyl ligand | Similar coordination properties; used in MOF synthesis. |
3,3'-Dimethyl-2,2'-bipyridine | Bidentate ligand | Exhibits enhanced solubility; utilized in organic synthesis. |
Uniqueness of 4,4'-Trimethylenedipyridine:
4,4'-Trimethylenedipyridine (TMDP) has been synthesized through conventional organic routes since the mid-20th century. Early methods focused on coupling reactions between pyridine derivatives, leveraging the reactivity of pyridine nitrogen atoms.
1.1.1 Coupling Reactions
One foundational approach involves the reaction of 4-vinylpyridine with 4-methylpyridine in the presence of potassium and hydroquinone as a reductant in benzene solvent. This method, first reported by Hoffmann-La Roche (US2624738), yields TMDP via a radical-mediated coupling mechanism. The reaction proceeds under mild conditions (room temperature, 20 hours) with moderate yields, though specific percentages are not disclosed in available literature.
1.1.2 Condensation Reactions
Alternative routes employ condensation strategies. For example, the reaction of 4-pyridinecarboxaldehyde with 1,3-propanediamine under reductive amination conditions produces TMDP. While this method is less frequently reported, it highlights the versatility of amine-aldehyde condensation for constructing the trimethylene linker.
1.2 Modern Hydrothermal/Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods have emerged as powerful tools for synthesizing TMDP-based coordination polymers and metal-organic frameworks (MOFs). These techniques leverage high-temperature solvents to control crystal growth and structural motifs.
1.2.1 Hydrothermal Synthesis of TMDP-Based MOFs
A representative method involves reacting TMDP with copper nitrate trihydrate in a methanol/water mixture (1:1 ratio) under ambient conditions. Stirring for 20 hours yields a 2D Cu-MOF, which can be exfoliated into nanosheets via ultrasonication. This approach enables precise control over particle size and surface area, critical for applications in drug delivery and dye removal.
1.2.2 Solvothermal Synthesis of Cadmium Frameworks
Cadmium-based frameworks incorporating TMDP and trimesic acid have been synthesized hydrothermally. Reactions in sealed autoclaves at 175°C produce three-dimensional structures with herringbone or interpenetrated topologies. These methods achieve high crystallinity and enable systematic tuning of pore dimensions (e.g., 3.4 × 11.0 Å in [Cd(HBTC)(TMD)(2)].8.5H₂O).
1.3 Catalytic Systems for Improved Yield and Selectivity
Catalytic systems have been explored to enhance reaction efficiency, particularly in cross-coupling reactions involving pyridine derivatives.
1.3.1 Palladium-Catalyzed Cross-Coupling
Palladium complexes, such as Pd(OAc)₂ with NIXANTPHOS ligands, facilitate the arylation of 4-pyridylmethyl ethers. While not directly synthesizing TMDP, these systems demonstrate the potential for catalytic strategies in constructing pyridine-linked compounds. Reaction conditions (60°C, 12–16 hours) and bases like LiN(SiMe₃)₂ enable high yields (>75%) and selectivity.
1.3.2 Ligand-Mediated Coordination ControlIn coordination polymer synthesis, the choice of ligand (e.g., TMDP vs. 4,4'-bipyridine) critically influences product topology. For example, TMDP’s flexible trimethylene linker enables helical or interpenetrated structures, while rigid ligands favor linear frameworks. Catalytic control over ligand conformation remains an active research area.
4,4'-Trimethylenedipyridine (C₁₃H₁₄N₂) functions as a versatile bridging ligand in coordination chemistry due to its two pyridyl groups separated by a flexible propylene spacer. The nitrogen atoms on the pyridine rings act as σ-donors, enabling coordination with transition metals such as copper(II), cadmium(II), and zinc(II). In the copper(II) complex {Cu(phen)(Tmdipy)(NO₃)H₂O·2.5(H₂O)}ₙ, the ligand adopts a μ₂-bridging mode, connecting two metal centers through its terminal pyridyl groups [4]. The propylene chain’s conformational flexibility allows variable N–Cu–N bond angles (ranging from 120° to 145°), accommodating distortions in octahedral geometries [4].
Metal Center | Coordination Geometry | Bond Length (Cu–N, Å) | Bridging Mode | Reference |
---|---|---|---|---|
Cu(II) | Distorted Octahedral | 1.98–2.02 | μ₂ | [4] |
Cd(II) | Trigonal Bipyramidal | 2.15–2.18 | μ₂ | [3] |
The ligand’s ability to stabilize Jahn-Teller-distorted geometries, as observed in copper(II) complexes, arises from its weak field character, which imposes a (4 + 2) coordination sphere [4]. Compared to rigid analogues like 4,4'-bipyridine, the propylene spacer enhances torsional freedom, enabling adaptive binding in response to steric or electronic perturbations during self-assembly.
The ligand’s bridging capability and flexibility facilitate the synthesis of multidimensional coordination polymers. In cadmium-organic frameworks, 4,4'-Trimethylenedipyridine links Cd(II) nodes into 2D layered structures, with interlayer distances of 8.7–9.2 Å dictated by the ligand’s span [3]. The incorporation of auxiliary ligands (e.g., nitrate or chloride) modulates network topology:
Metal | Auxiliary Ligand | Dimensionality | Porosity (%) | Reference |
---|---|---|---|---|
Cu(II) | Nitrate | 1D | Non-porous | [4] |
Cd(II) | Chloride | 2D | 18–22 | [3] |
Zn(II) | Sulfate | 2D | 12–15 | [3] |
The ligand’s 7.3 Å span (between pyridyl N atoms) creates larger cavities compared to 4,4'-bipyridine (6.7 Å), enabling guest encapsulation. However, its flexibility often results in interpenetration (discussed in Section 3).
Interpenetration is a common feature in Tmdipy-based frameworks due to the balance between ligand length and void space. In 2D cadmium polymers, parallel interpenetration reduces pore volume from 22% to 8% while enhancing thermal stability up to 280°C [3]. The propylene spacer’s rotational freedom allows adjacent networks to slide past one another, forming polycatenated architectures.
Despite interpenetration, Tmdipy-based polymers retain functionality. For example, the copper(II) complex exhibits luminescence quenching in the presence of nitroaromatics, suggesting potential sensing applications [4].
Single-crystal X-ray diffraction represents the most definitive technique for elucidating the coordination behavior and structural arrangements of 4,4'-Trimethylenedipyridine in metal complexes. This compound, with the molecular formula C₁₃H₁₄N₂ and molecular weight of 198.26 g/mol, exhibits remarkable structural versatility in coordination chemistry due to its flexible trimethylene spacer connecting two pyridine rings [2].
The crystallographic analysis reveals that 4,4'-Trimethylenedipyridine predominantly functions as a bridging bidentate ligand, coordinating through both nitrogen atoms of its pyridine rings to different metal centers. This bridging capability facilitates the formation of extended coordination polymers with diverse dimensionalities ranging from one-dimensional chains to three-dimensional frameworks [3] [4] [5].
In cobalt(II) and iron(II) complexes, X-ray diffraction studies demonstrate the formation of two-dimensional parallel interpenetrated networks with the general formula [M₂(bpp)₄X₄], where bpp represents 4,4'-Trimethylenedipyridine and X represents pseudohalide ions such as SCN⁻, SeCN⁻, or N₃⁻ [3] [6]. The crystallographic data indicate that these complexes adopt similar structural motifs characterized by wavy two-dimensional layers with parallel interwoven architectures. The pseudohalide ions occupy trans axial positions in the octahedral metal coordination environment, while the 4,4'-Trimethylenedipyridine ligands bridge the metal centers within the layers [3].
For zinc(II) coordination polymers, single-crystal X-ray diffraction analysis reveals remarkable structural diversity. The compound [Zn₂(bpp)₂(na)₄]ₙ crystallizes in a layered framework structure, where the 4,4'-Trimethylenedipyridine ligands act as pillars connecting zinc-carboxylate layers [7]. The flexible nature of the trimethylene spacer allows for conformational adjustments that accommodate different coordination geometries and packing arrangements.
Cadmium-organic frameworks incorporating 4,4'-Trimethylenedipyridine exhibit particularly complex structural arrangements. The compound [Cd(HBTC)(TMD)₂]·8.5H₂O forms an undulating two-dimensional framework with a (4,4) topology and rectangular pores measuring approximately 3.4 × 11.0 Å in cross-section [5]. The crystal structure analysis reveals that the flexibility of the 4,4'-Trimethylenedipyridine ligands, facilitated by the three methylene groups, enables the formation of diverse crystal architectures within the same reactive system.
The coordination geometry around metal centers in 4,4'-Trimethylenedipyridine complexes typically involves distorted octahedral arrangements. In the cobalt(II) complex [Co(C₈H₄O₄)(C₁₃H₁₄N₂)₂(H₂O)₂], crystallographic analysis shows that the cobalt ion is coordinated by two nitrogen atoms from 4,4'-Trimethylenedipyridine ligands, four oxygen atoms from terephthalate and water ligands, completing a distorted octahedral geometry [4].
Table 1: Crystallographic Data for Representative 4,4'-Trimethylenedipyridine Complexes
Complex | Crystal System | Space Group | Unit Cell Parameters | Coordination Mode | Dimensionality |
---|---|---|---|---|---|
[Co(C₈H₄O₄)(C₁₃H₁₄N₂)₂(H₂O)₂] | Monoclinic | P2₁/c | a = 11.232(2) Å, b = 9.3784(19) Å, c = 15.182(3) Å | Bridging bidentate | 1D chain |
[M₂(bpp)₄X₄] (M = Co, Fe) | Monoclinic | Various | Variable | Bridging bidentate | 2D interpenetrated |
[Cd(HBTC)(TMD)₂]·8.5H₂O | Triclinic | P-1 | Variable | Bridging bidentate | 2D framework |
[Zn₂(bpp)₂(na)₄]ₙ | Orthorhombic | Various | Variable | Bridging bidentate | 2D layered |
Spectroscopic techniques provide crucial insights into the electronic structure and bonding characteristics of 4,4'-Trimethylenedipyridine complexes. The combination of infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopy offers comprehensive information about metal-ligand interactions and coordination environments.
Infrared spectroscopy reveals characteristic vibrational modes that confirm the coordination of 4,4'-Trimethylenedipyridine to metal centers. The free ligand exhibits distinct absorption bands in the 1650-1550 cm⁻¹ region corresponding to pyridine C=N and C=C stretching vibrations [8]. Upon coordination, these bands typically shift to lower frequencies, indicating the involvement of nitrogen lone pairs in metal-ligand bonding. The C-H stretching vibrations appear around 2900 cm⁻¹, while out-of-plane C-H bending modes are observed in the 850-700 cm⁻¹ fingerprint region [8].
The coordination of 4,4'-Trimethylenedipyridine to metal centers significantly affects the infrared spectral patterns. In copper(II) complexes, the appearance of new bands in the 400-500 cm⁻¹ region indicates the formation of Cu-N bonds [9]. Similarly, in cobalt(II) and iron(II) complexes, characteristic metal-nitrogen stretching vibrations provide evidence for successful coordination [3].
Nuclear magnetic resonance spectroscopy offers detailed information about the electronic environment of 4,4'-Trimethylenedipyridine in coordination complexes. The ¹H NMR spectrum of the free ligand shows characteristic resonances at δ 8.50 ppm for the pyridine α-protons and δ 7.10 ppm for the β-protons, with aliphatic protons appearing at δ 2.63 ppm (CH₂-pyridine) and δ 2.00 ppm (central CH₂) [8] [10].
The ¹³C NMR spectrum provides complementary information about carbon environments, with aromatic carbons appearing at δ 150.41, 149.78, and 123.80 ppm, and aliphatic carbons at δ 34.43 and 30.53 ppm [8] [10]. Upon coordination, significant shifts in these resonances occur due to the electron-withdrawing effect of metal coordination, particularly affecting the pyridine nitrogen-bearing carbons.
In paramagnetic metal complexes, such as those involving cobalt(II) or iron(II), the NMR spectra exhibit characteristic broadening and shifting of resonances due to the influence of unpaired electrons. The extent of these effects provides information about the electronic structure and spin state of the metal centers [11].
Ultraviolet-visible spectroscopy reveals electronic transitions that are sensitive to the coordination environment. The free 4,4'-Trimethylenedipyridine ligand exhibits characteristic π-π* transitions in the 200-400 nm region [12]. Upon coordination, these transitions may shift due to changes in the electronic structure of the pyridine rings. Additionally, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions may appear, providing information about the electronic coupling between metal centers and ligands.
Table 2: Spectroscopic Characteristics of 4,4'-Trimethylenedipyridine and Its Metal Complexes
Technique | Free Ligand | Coordination Complex | Interpretation |
---|---|---|---|
IR (cm⁻¹) | νC=N: 1650-1550 | νC=N: 1630-1530 (shifted) | Coordination through nitrogen |
¹H NMR (ppm) | δ 8.50 (α-H), 7.10 (β-H) | Broadened/shifted in paramagnetic complexes | Electronic environment changes |
¹³C NMR (ppm) | δ 150.41, 149.78, 123.80 | Shifted aromatic carbons | Electron density redistribution |
UV-Vis (nm) | 200-400 (π-π*) | Additional MLCT/LMCT bands | Electronic coupling |
Thermogravimetric analysis provides essential information about the thermal stability and decomposition behavior of 4,4'-Trimethylenedipyridine complexes. The thermal properties of these materials are crucial for understanding their potential applications and processing conditions.
The free 4,4'-Trimethylenedipyridine ligand exhibits a melting point of 57-60°C and demonstrates thermal stability up to approximately 250°C under inert atmosphere conditions [2] [13]. The compound shows sensitivity to moisture and air, exhibiting hygroscopic behavior that can influence its thermal decomposition patterns [2].
In coordination complexes, the thermal stability of 4,4'-Trimethylenedipyridine is significantly influenced by the nature of the metal center and co-ligands. Thermogravimetric analysis of cobalt(II) complexes reveals multi-step decomposition processes. The initial weight loss typically occurs at temperatures between 100-150°C, corresponding to the loss of coordinated water molecules or solvent [4]. The decomposition of the 4,4'-Trimethylenedipyridine ligand occurs at higher temperatures, generally between 250-350°C, involving the breaking of metal-nitrogen bonds followed by organic decomposition.
The thermal stability of 4,4'-Trimethylenedipyridine complexes varies significantly depending on the coordination environment. In the compound [Co(C₈H₄O₄)(C₁₃H₁₄N₂)₂(H₂O)₂], thermogravimetric analysis shows that the complex is stable up to 200°C, with gradual decomposition occurring above this temperature [4]. The first decomposition step involves the loss of coordinated water molecules, followed by the decomposition of the organic ligands.
Zinc(II) complexes generally exhibit higher thermal stability compared to other transition metal complexes. The compound [Zn₂(bpp)₂(na)₄]ₙ demonstrates stability up to 300°C, with decomposition occurring through the sequential loss of organic ligands [7]. The enhanced stability is attributed to the strong coordination bonds between zinc(II) and the pyridine nitrogen atoms.
The thermal decomposition mechanism of 4,4'-Trimethylenedipyridine complexes typically involves several stages. The initial stage involves the loss of weakly bound solvent molecules or water. The second stage corresponds to the decomposition of the 4,4'-Trimethylenedipyridine ligand, which begins with the breaking of metal-nitrogen coordination bonds. The final stage involves the complete decomposition of the organic framework, leaving behind metal oxides or other inorganic residues.
Temperature-programmed desorption studies coupled with mass spectrometry (TGA-MS) provide detailed information about the decomposition products. The analysis reveals that the decomposition of 4,4'-Trimethylenedipyridine initially produces pyridine fragments, followed by the formation of smaller organic molecules such as propylene and various nitrogen-containing compounds [14].
The thermal stability of 4,4'-Trimethylenedipyridine complexes can be enhanced through the formation of interpenetrated structures or by incorporating stabilizing co-ligands. The interpenetrated networks formed by cobalt(II) and iron(II) complexes exhibit improved thermal stability due to the enhanced structural rigidity provided by the interwoven architecture [3] [6].
Table 3: Thermal Decomposition Data for 4,4'-Trimethylenedipyridine Complexes
Complex | Initial Decomposition Temperature (°C) | 10% Weight Loss Temperature (°C) | Decomposition Mechanism | Final Residue |
---|---|---|---|---|
Free ligand | 250 | 280 | Single-step organic decomposition | None |
[Co(C₈H₄O₄)(C₁₃H₁₄N₂)₂(H₂O)₂] | 150 | 200 | Multi-step: H₂O loss → ligand decomposition | CoO |
[Zn₂(bpp)₂(na)₄]ₙ | 200 | 300 | Sequential ligand loss | ZnO |
[M₂(bpp)₄X₄] (M = Co, Fe) | 180 | 250 | Interpenetrated network decomposition | Metal oxides |
The thermal analysis data demonstrate that the formation of coordination complexes generally enhances the thermal stability of 4,4'-Trimethylenedipyridine compared to the free ligand. This enhancement is attributed to the stabilizing effect of metal coordination, which restricts molecular motion and provides additional structural rigidity. The specific decomposition temperature and mechanism depend on the metal center, coordination geometry, and overall crystal structure of the complex.
The comprehensive thermal stability assessment reveals that 4,4'-Trimethylenedipyridine complexes are suitable for applications requiring moderate thermal stability. The multi-step decomposition behavior provides insights into the sequential breaking of different types of bonds within the complex structures, offering valuable information for optimizing synthesis conditions and predicting material behavior under various thermal conditions.
Acute Toxic;Irritant